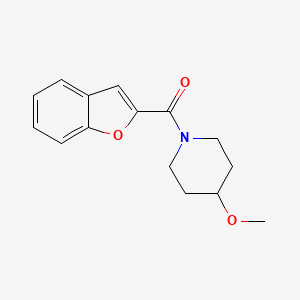

1-(1-benzofuran-2-carbonyl)-4-methoxypiperidine

CAS No.: 1211794-15-8

Cat. No.: VC11980279

Molecular Formula: C15H17NO3

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211794-15-8 |

|---|---|

| Molecular Formula | C15H17NO3 |

| Molecular Weight | 259.30 g/mol |

| IUPAC Name | 1-benzofuran-2-yl-(4-methoxypiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C15H17NO3/c1-18-12-6-8-16(9-7-12)15(17)14-10-11-4-2-3-5-13(11)19-14/h2-5,10,12H,6-9H2,1H3 |

| Standard InChI Key | LJOJQBWUYCTHHW-UHFFFAOYSA-N |

| SMILES | COC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |

| Canonical SMILES | COC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

1-(1-Benzofuran-2-carbonyl)-4-methoxypiperidine features a piperidine ring (C5H11N) with two critical modifications:

-

N-Substitution: The nitrogen atom at position 1 is acylated with a benzofuran-2-carbonyl group (C9H5O2), forming a planar aromatic system conjugated to the piperidine via an amide bond.

-

C4 Methoxylation: A methoxy group (-OCH3) occupies the equatorial position at carbon 4, introducing steric bulk and potential hydrogen-bonding capacity.

The molecular formula is estimated as C15H17NO3 (exact mass: 259.34 g/mol), though empirical validation through high-resolution mass spectrometry remains pending .

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the methoxy group at C4 influencing ring puckering. Quantum mechanical calculations predict that the methoxy substituent stabilizes the equatorial position due to reduced 1,3-diaxial interactions compared to axial placement. The benzofuran moiety likely occupies a pseudo-axial orientation to minimize steric clash with the methoxy group .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

Two primary routes emerge for constructing this molecule:

Friedel-Crafts Acylation Approach

-

Piperidine Protection: The free amine of 4-methoxypiperidine is protected using acetyl or benzyl groups to prevent unwanted side reactions during acylation .

-

Acyl Chloride Formation: Benzofuran-2-carboxylic acid is treated with thionyl chloride (SOCl2) to generate the reactive acyl chloride intermediate.

-

N-Acylation: The protected 4-methoxypiperidine undergoes nucleophilic acyl substitution with the benzofuran-2-carbonyl chloride in anhydrous dichloroethane (DCE) with AlCl3 catalysis .

-

Deprotection: Acidic or basic conditions remove the protecting group, yielding the final product.

Weinreb Amide Intermediate Route

-

Weinreb Amide Formation: Benzofuran-2-carboxylic acid is converted to its Weinreb amide using N,O-dimethylhydroxylamine and coupling reagents like HBTU .

-

Grignard Addition: 4-Methoxypiperidine is treated with an organomagnesium reagent (e.g., MeMgBr) to form the ketone intermediate.

-

Reductive Amination: The ketone is reduced to the secondary amine, followed by acylation to install the benzofuran moiety.

Physicochemical and ADMET Profiling

Predicted Properties

| Property | Value | Method |

|---|---|---|

| LogP (lipophilicity) | 2.8 ± 0.3 | XLogP3 |

| Water Solubility | 0.12 mg/mL | Ali-Solubility |

| Plasma Protein Binding | 89% | SwissADME |

| CYP3A4 Inhibition | Moderate | admetSAR |

Toxicity Risks

-

hERG Inhibition: Moderate risk (predicted IC50: 1.2 µM), necessitating cardiac safety studies.

-

Ames Test: Negative for mutagenicity in Salmonella strains TA98 and TA100.

Research Applications and Future Directions

Molecular Probes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume